Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzoate ester derivative featuring a carbamoyl bridge linking a 4-bromo-substituted benzothiazole ring to the para position of the benzoate moiety. The bromine atom at the 4-position of the benzothiazole ring introduces steric bulk and electronic effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBKNZZWZTMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 4-bromo-1,3-benzothiazole-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzothiazole ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazole derivatives.
Hydrolysis: 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential anti-tubercular and anti-cancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Material Science: Utilized in the development of fluorescent materials and imaging reagents.
Industrial Applications: Employed as a precursor in the synthesis of various bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby interfering with metabolic pathways essential for cell survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Halogen-Substituted Benzothiazoles
- The chloro analog () includes an additional dimethylaminoethyl group, enhancing solubility via tertiary amine functionality. This modification may improve pharmacokinetics compared to the bromo derivative .
- 6-Nitro Analog (Cpd E in ) :
Substituting bromine with a nitro group introduces strong electron-withdrawing effects, which could increase electrophilicity and reactivity. Nitro groups often enhance interaction with enzyme active sites but may elevate toxicity risks .
b) Heterocycle Variations
- Thiadiazole Derivative (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) :
Replacing benzothiazole with 1,3,4-thiadiazole () alters ring electronics and hydrogen-bonding capacity. This compound’s GHS Category 4 acute toxicity (oral, dermal, inhalation) suggests moderate hazard, though the bromo-benzothiazole variant’s toxicity profile remains uncharacterized . - Bromine here is positioned on the benzoate rather than the heterocycle, which may redirect metabolic cleavage sites .
c) Carbamoyl-Linked Variants
- (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () : This analog replaces the benzothiazole with a phenylbutenyl group, emphasizing flexibility and hydrophobic interactions. Synthesized via a standard coupling method (75% yield), its structural divergence highlights the role of rigid heterocycles in target selectivity .
Biological Activity
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is an organic compound notable for its complex structure and diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound (CAS Number: 892843-33-3) features a benzothiazole ring fused with a benzoate ester. The synthesis typically involves the condensation of 4-bromo-1,3-benzothiazole-2-amine with methyl 4-isocyanatobenzoate in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified through column chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the compound's ability to intercalate with DNA, disrupting replication and leading to cell death.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural components allow it to inhibit specific enzymes involved in cancer cell metabolism. For instance, studies have shown that it can disrupt metabolic pathways essential for tumor growth, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzothiazole moiety can intercalate into DNA strands, causing structural distortions that inhibit replication.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those crucial for cell survival in cancerous tissues.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound could induce oxidative stress in microbial cells, leading to their death .
Case Studies and Research Findings
A variety of studies have focused on the biological effects of this compound:
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold in the development of new pharmaceuticals. Its unique structure allows it to be modified for enhanced potency or selectivity against specific biological targets.
Potential Drug Development
Given its promising biological activities, this compound could be further explored for:
- Antimicrobial agents : Development of new antibiotics to combat resistant strains.
- Anticancer drugs : Formulation of novel therapies targeting specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
